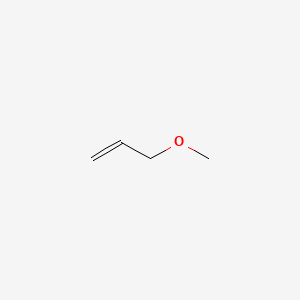

Allyl methyl ether

Vue d'ensemble

Description

Allyl methyl ether: is an organic compound with the molecular formula C4H8O 3-Methoxy-1-propene . This compound is characterized by an allyl group (CH2=CH-CH2-) attached to a methoxy group (OCH3). It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This is the most common method for preparing ethers, including allyl methyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

Alkoxymercuration-Demercuration: This method involves the addition of mercuric acetate to an alkene, followed by treatment with sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its simplicity and high yield. The reaction is carried out in the presence of a strong base like sodium hydride (NaH) to generate the methoxide ion, which then reacts with allyl chloride .

Analyse Des Réactions Chimiques

Acidic Cleavage

Allyl methyl ether undergoes C–O bond cleavage under acidic conditions. The mechanism depends on substituent stability:

-

SN2 pathway : Dominant for non-allylic systems, producing methanol and allyl halides (e.g., with HBr or HI) .

-

SN1/E1 pathway : Favored for allylic systems due to carbocation stabilization. For example, HBr cleavage yields allyl bromide and methanol via a tertiary carbocation intermediate .

Example :

Transition-Metal-Free Allylation

| Allylating Agent | Leaving Group | Yield (%) |

|---|---|---|

| Allyl phenyl ether | PhO⁻ | 89 |

| This compound | MeO⁻ | 18 |

| Allyl bromide | Br⁻ | 66 |

Data from transition-metal-free allylation studies .

This reduced reactivity is attributed to the weaker nucleofugality of methoxide compared to phenoxide or halides .

Oxidation Reactions

This compound undergoes oxidation to form aldehydes or ketones. For example:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes this compound to cinnamaldehyde (61% yield) and methanol under reflux in toluene .

Oxidative Cleavage Products :

| Substrate | Oxidizing Agent | Product(s) | Yield (%) |

|---|---|---|---|

| This compound | DDQ | Cinnamaldehyde + MeOH | 61 |

| Allyl benzyl ether | DDQ | Cinnamaldehyde + BnOH | 53 |

Adapted from oxidative cleavage studies .

Claisen Rearrangement

The thermal -sigmatropic rearrangement of allyl vinyl ethers is a hallmark reaction. This compound derivatives rearrange to form γ,δ-unsaturated carbonyl compounds. For example:

-

Cyclic ketones : Rearrangement of 2-allyloxyenones produces α-allyl carbonyl compounds with full α-substitution .

-

Lignin modification : this compound undergoes Claisen rearrangement in lignin matrices to introduce phenolic groups, enhancing antioxidant activity .

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, with stereoselectivity influenced by magnesium alkoxide chelation .

Enzymatic Cleavage

Cocorrinoid-dependent O-demethylase from Blautia sp. MRG-PMF1 cleaves allyl aryl ethers stereoselectively. Key findings:

-

This compound exhibits lower reactivity compared to bulkier allyl aryl ethers (e.g., allyl 2-naphthyl ether) due to steric and electronic factors .

-

Cleavage regioselectivity favors 2-naphthyl over 1-naphthyl ethers (2.5:1 ratio) .

Organolithium Cleavage

tert-Butyllithium induces SN2' cleavage of allyl methyl ethers at low temperatures (−78°C), yielding allylic alcohols:

This method is efficient (90–95% yield) and avoids epoxide formation .

Substitution Reactions

This compound participates in nucleophilic substitutions:

-

With Grignard reagents : Forms allyl alcohols via SN2 displacement.

-

With HI : Produces methyl iodide and allyl alcohol under mild conditions.

Applications De Recherche Scientifique

Chemical Applications

Polymerization Reactions

Allyl methyl ether serves as a monomer in radical copolymerization reactions. It can copolymerize with other monomers such as vinyl acetate, leading to materials with diverse properties. The reactivity ratios indicate that this compound has a lower reactivity compared to vinyl acetate, making it suitable for controlled copolymerization processes .

Table 1: Copolymerization Properties of this compound

| Monomer | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|

| This compound | < 1 | > 1 |

| Vinyl Acetate | - | - |

Biological Applications

Synthesis of Bioactive Compounds

In biological research, this compound is utilized as a reagent for synthesizing various bioactive compounds. Its role in enzyme-catalyzed reactions involving ethers has been explored, demonstrating its potential in developing pharmaceuticals and other therapeutic agents.

Case Study: Enzyme-Catalyzed Reactions

Research has shown that this compound can participate in enzyme-catalyzed reactions that involve ether cleavage. For instance, the Blautia sp. MRG-PMF1 strain utilizes allyl aryl ether cleavage mechanisms to produce valuable metabolites, showcasing its application in green biotechnology .

Medical Applications

Pharmaceutical Intermediates

This compound is significant in the pharmaceutical industry as a building block for various drugs. Its derivatives are used to synthesize intermediates that can lead to therapeutic agents, emphasizing its importance in drug development processes.

Industrial Applications

Solvent and Chemical Intermediate

In industrial settings, this compound functions as a solvent and an intermediate in the production of other chemicals. Its properties make it suitable for manufacturing fragrances and flavorings, enhancing its utility in the chemical industry .

Summary of Findings

This compound's diverse applications span multiple fields:

- Chemistry : Used in polymerization reactions and as a monomer.

- Biology : Involved in synthesizing bioactive compounds and enzyme-catalyzed reactions.

- Medicine : Functions as a building block for pharmaceutical intermediates.

- Industry : Acts as a solvent and chemical intermediate.

Mécanisme D'action

The mechanism of action of allyl methyl ether involves its ability to undergo various chemical reactions due to the presence of the allyl group. The allyl group can participate in electrophilic addition reactions, nucleophilic substitution reactions, and radical-mediated reactions. These reactions are facilitated by the resonance stabilization of the allyl cation, which makes the compound highly reactive .

Molecular Targets and Pathways:

Electrophilic Addition: The double bond in the allyl group can react with electrophiles, leading to the formation of various addition products.

Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles, resulting in the formation of different substitution products.

Radical Reactions: this compound can form radicals that participate in polymerization and other radical-mediated reactions.

Comparaison Avec Des Composés Similaires

- Allyl chloride (CH2=CH-CH2Cl)

- Allyl alcohol (CH2=CH-CH2OH)

- Allyl bromide (CH2=CH-CH2Br)

- Methyl vinyl ether (CH2=CH-OCH3) .

Comparison:

- Allyl chloride: Similar to allyl methyl ether, allyl chloride is used in various chemical reactions, but it is more reactive due to the presence of the chlorine atom .

- Allyl alcohol: This compound is more polar than this compound and is used in different applications, such as the production of glycerol .

- Allyl bromide: Allyl bromide is more reactive than this compound and is used in the synthesis of various organic compounds .

- Methyl vinyl ether: This compound is structurally similar to this compound but has different reactivity due to the presence of the vinyl group .

This compound stands out due to its unique combination of the allyl and methoxy groups, which confer specific reactivity and applications in various fields.

Activité Biologique

Allyl methyl ether (AME) is an organic compound with the formula CHO, characterized by its ether functional group and allyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and biotransformation properties. This article explores the biological activity of AME, supported by case studies and detailed research findings.

This compound is a colorless liquid with a sweet odor, soluble in organic solvents. Its structure features an allyl group (CH) linked to a methyl ether group (CHO), which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research has demonstrated that AME exhibits significant antimicrobial properties. A study highlighted that the allyl ether of mansonone G, a compound related to AME, showed antibacterial activity against Staphylococcus aureus, with efficacy 64 times greater than its parent compound . This suggests that modifications to the ether structure can enhance antimicrobial effects.

Table 1: Antimicrobial Efficacy of Allyl Compounds

| Compound | Target Organism | Efficacy (Relative to Parent) |

|---|---|---|

| Allyl Ether of Mansonone G | Staphylococcus aureus | 64 times |

| This compound | Various Bacteria | Not extensively studied |

Anticancer Properties

This compound has also been investigated for its potential in cancer therapy. A notable study examined the effects of allyl ethers on colorectal cancer cells (HCT-116). The results indicated that AME derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT . Specifically, treatment with these compounds resulted in a concentration-dependent decrease in anti-apoptotic protein Bcl-2 expression.

Case Study: Effects on Colorectal Cancer Cells

- Cell Line : HCT-116

- Mechanism : Inhibition of ERK1/2 and AKT phosphorylation

- Outcome : Induction of apoptosis via Bcl-2 family modulation

Biotransformation and Environmental Impact

In addition to its therapeutic potential, AME is involved in biotransformation processes. Research on Blautia sp. MRG-PMF1 revealed that this microorganism can cleave allyl aryl ethers, including AME derivatives, through a unique O-demethylation mechanism . This process not only highlights the biodegradability of AME but also suggests its utility in biotechnological applications for environmental remediation.

Table 2: Biotransformation Characteristics

| Microorganism | Reaction Type | Substrate Type | Products |

|---|---|---|---|

| Blautia sp. MRG-PMF1 | O-Demethylation | Allyl Aryl Ethers | Naphthols |

Propriétés

IUPAC Name |

3-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASUFOTUSHAIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060839 | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-40-7 | |

| Record name | Allyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.